molecular formula C22H15BrN2OS B3953138 5-bromo-N-(naphthalen-2-ylcarbamothioyl)naphthalene-1-carboxamide

5-bromo-N-(naphthalen-2-ylcarbamothioyl)naphthalene-1-carboxamide

Cat. No.: B3953138
M. Wt: 435.3 g/mol
InChI Key: JBPOTFKTEJKKTB-UHFFFAOYSA-N
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Description

5-bromo-N-(naphthalen-2-ylcarbamothioyl)naphthalene-1-carboxamide: is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the naphthalene ring, a carbamothioyl group attached to the 2nd position of another naphthalene ring, and a carboxamide group at the 1st position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(naphthalen-2-ylcarbamothioyl)naphthalene-1-carboxamide typically involves the following steps:

    Formation of Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the brominated naphthalene with thiourea under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine or ammonia in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, converting it to an amine.

    Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) are used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving sulfur-containing functional groups.

Medicine:

    Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(naphthalen-2-ylcarbamothioyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • 5-bromo-N-(2-carbamoylphenyl)naphthalene-1-carboxamide
  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

Comparison:

  • Structural Differences: While these compounds share the brominated naphthalene core, they differ in the nature and position of substituents, such as the carbamoyl group or the presence of additional heteroatoms.
  • Reactivity: The presence of different functional groups can significantly influence the reactivity and chemical behavior of these compounds. For example, the presence of a chloro or prop-2-ynyl group can enhance the compound’s ability to participate in specific chemical reactions.
  • Applications: The unique combination of functional groups in 5-bromo-N-(naphthalen-2-ylcarbamothioyl)naphthalene-1-carboxamide makes it particularly suitable for applications in organic synthesis and material science, whereas other similar compounds may be more suited for biological or medicinal applications.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-N-(naphthalen-2-ylcarbamothioyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2OS/c23-20-10-4-7-17-18(20)8-3-9-19(17)21(26)25-22(27)24-16-12-11-14-5-1-2-6-15(14)13-16/h1-13H,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPOTFKTEJKKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC=CC4=C3C=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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